molecular formula C11H13N5OS B2907183 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide CAS No. 1326865-09-1

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

Cat. No.: B2907183
CAS No.: 1326865-09-1
M. Wt: 263.32
InChI Key: WWCISJVJXLJHOX-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a chemical compound built around the 1,3,4-thiadiazole scaffold, a nitrogen-sulfur heterocycle of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with a broad spectrum of biological activities and provide great in vivo stability with low toxicity for higher vertebrates . This particular derivative features a 3-methylphenyl (tolyl) group attached via an amino linkage and a terminal acetohydrazide functional group, making it a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic compounds . The reactivity of the hydrazide group allows for further derivatization, which can be exploited to develop compounds with enhanced biological properties or specific target affinity . Researchers value the 1,3,4-thiadiazole scaffold for its ability to produce mesoionic salts, which, despite their internal charges, are neutral and can readily cross cellular membranes, leading to good cell permeability and bioavailability . Derivatives of this scaffold have demonstrated diverse pharmacological activities in research settings, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular properties . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-3-2-4-8(5-7)13-11-16-15-10(18-11)6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCISJVJXLJHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylamine with thiosemicarbazide in the presence of a suitable oxidizing agent to form the thiadiazole ring. This intermediate is then reacted with chloroacetic acid hydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name/ID Substituents on Thiadiazole Acetohydrazide Modification Biological Activity Reference
Target Compound 5-(3-Methylphenylamino) None Under investigation -
2-[bis(2-Chloroethyl)amino]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide (87) 5-(3-Nitrophenyl) Bis(2-chloroethyl)amino Cytotoxic (anticancer)
N-(5-(4-Methylphenylamino)-1,3,4-thiadiazol-2-yl)thioacetohydrazide 5-(4-Methylphenylamino) Thioacetohydrazide Not specified (commercial)
2-[(6-Fluorobenzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(4-Nitrophenyl) Fluorobenzothiazole-linked acetamide Anticonvulsant (100% efficacy)
5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl acetamide (5e) 5-(4-Chlorobenzylthio) Acetamide Not specified
Key Observations:

Anticancer Activity: Compound 87 (with a bis(2-chloroethyl)amino group) exhibits cytotoxic activity, likely due to DNA alkylation, a mechanism common to nitrogen mustards . The target compound lacks this group but retains the acetohydrazide moiety, which may allow for Schiff base formation (e.g., with aldehydes) to enhance activity . In , derivatives with substituted phenyl groups (e.g., 7a, 7d) showed anticancer activity, suggesting the 3-methylphenyl group in the target compound may confer similar properties through hydrophobic interactions .

Anticonvulsant Activity: Fluorobenzothiazole-linked acetamides () demonstrated 100% efficacy in the maximal electroshock (MES) model, highlighting the importance of aromatic and electron-withdrawing groups (e.g., nitro, fluoro) .

Substituent Position Effects: Para-substituted analogs (e.g., 4-methylphenyl in ) are commercially available but lack reported bioactivity.

Physicochemical and Spectral Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (132–170°C, ) due to increased crystallinity, whereas the target compound’s 3-methylphenyl group may lower its melting point .
  • Spectral Data : IR and NMR spectra of similar compounds () confirm the presence of thiadiazole (C=N stretch ~1600 cm⁻¹) and hydrazide (N-H stretch ~3200 cm⁻¹) groups. The 3-methylphenyl group would introduce characteristic aromatic protons (δ 6.8–7.2 ppm in ¹H NMR) .

Biological Activity

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a compound featuring a thiadiazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is C11H13N5OSC_{11}H_{13}N_{5}OS with a molecular weight of approximately 263.32 g/mol. The compound consists of a thiadiazole moiety linked to an acetohydrazide group, which contributes to its biological activity.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • A study reported that certain 2-amino-1,3,4-thiadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
Bacterial Strain MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli62.5100 (Streptomycin)

2. Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential:

  • Compounds similar to 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide have shown cytotoxic effects against various cancer cell lines.
  • In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through different mechanisms, including the modulation of apoptotic pathways .

3. Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties:

  • These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways .

The mechanisms underlying the biological activities of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins involved in signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Recent research has highlighted the potential of thiadiazole-containing compounds:

  • Antimicrobial Study : A series of experiments showed that specific substitutions at the thiadiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Research : In a study involving various cancer cell lines, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic protocols for preparing 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide and related derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives or isothiocyanates to form 5-amino-1,3,4-thiadiazole intermediates .
  • Step 2: Acetylation using chloroacetyl chloride or ethyl chloroacetoacetate to introduce the acetohydrazide moiety .
  • Step 3: Hydrazine hydrate treatment to generate the final acetohydrazide derivative, followed by condensation with aromatic aldehydes for functionalization . Key optimization factors include solvent choice (e.g., DMSO for nucleophilic substitutions), temperature control (reflux conditions), and catalysts (e.g., sodium acetate) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural elucidation relies on:

  • Spectroscopy:
  • IR: Identification of functional groups (e.g., C=O at 1652–1666 cm⁻¹, NH stretches at 3285–3303 cm⁻¹) .
  • NMR: ¹H/¹³C NMR to confirm substituent integration (e.g., methyl protons at 2.24–2.62 ppm, aromatic protons at 7.13–7.43 ppm) .
    • Mass Spectrometry (MS): HRMS for molecular formula validation .
    • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves geometric configurations and hydrogen-bonding networks .

Advanced Questions

Q. What strategies are employed to optimize reaction yields and purity during multi-step syntheses of thiadiazole-acetohydrazide hybrids?

  • Intermediate Isolation: Use of TLC to monitor reaction progress and isolate unstable intermediates (e.g., thiosemicarbazones) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Redox Control: Tin(II) chloride or iron powder for controlled reductions, avoiding over-oxidation .
  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves purity .

Q. How do structural modifications at specific positions influence biological activity, such as antimicrobial or anticancer effects?

  • Thiadiazole Core: Substitution at the 5-position (e.g., 3-methylphenyl) enhances lipophilicity and target binding .
  • Hydrazide Moiety: Schiff base formation (via condensation with aldehydes) improves bioavailability and metal-chelation potential, critical for anticancer activity .
  • SAR Insights: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings show higher cytotoxicity (e.g., IC₅₀ = 0.034 mmol·L⁻¹ against A549 cells) compared to electron-donating groups .

Q. What computational or experimental methods are used to resolve contradictions in reported biological activities across studies?

  • Dose-Response Validation: Replicate cytotoxicity assays (e.g., MTT protocol) with standardized cell lines (e.g., MCF-7, A549) and controls (e.g., cisplatin) to confirm IC₅₀ values .
  • Enzyme Inhibition Studies: Aromatase inhibition assays (e.g., fluorogenic substrate method) clarify mechanistic discrepancies .
  • Molecular Docking: Simulations (e.g., AutoDock Vina) correlate structural features (e.g., hydrazone conformation) with activity against specific targets (e.g., EGFR kinase) .

Q. How is X-ray crystallography applied to determine the three-dimensional configuration and intermolecular interactions of this compound?

  • Data Collection: High-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) .
  • Refinement: SHELXL refines parameters like bond angles, torsion angles, and displacement factors .
  • Interaction Analysis: Mercury software visualizes π-π stacking, hydrogen bonds (e.g., N–H⋯O), and hydrophobic interactions critical for crystal packing .

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